molecular formula C20H20S B12001181 Thiophene, 3,4-diethyl-2,5-diphenyl- CAS No. 101306-10-9

Thiophene, 3,4-diethyl-2,5-diphenyl-

Cat. No.: B12001181
CAS No.: 101306-10-9
M. Wt: 292.4 g/mol
InChI Key: DFPDXKJFCKLSMX-UHFFFAOYSA-N
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Description

3,4-diethyl-2,5-diphenylthiophene: is a heterocyclic organic compound with the chemical formula C20H20S. It belongs to the thiophene family, which is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. Thiophenes are widely studied due to their diverse applications in materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes::

    Kumada Coupling: This method involves the reaction of 3,4-dibromo-2,5-diphenylthiophene with diethylzinc or triethylaluminum in the presence of a palladium catalyst. The resulting 3,4-diethyl-2,5-diphenylthiophene is obtained in good yields.

    Suzuki-Miyaura Cross-Coupling: In this approach, 3,4-dibromo-2,5-diphenylthiophene reacts with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.

    Grignard Reaction: 3,4-dibromo-2,5-diphenylthiophene can react with ethylmagnesium bromide to form 3,4-diethyl-2,5-diphenylthiophene.

Industrial Production:: Industrial-scale production methods typically involve the use of efficient synthetic routes, optimized reaction conditions, and purification processes to obtain high-purity 3,4-diethyl-2,5-diphenylthiophene.

Chemical Reactions Analysis

Reactions::

    Oxidation: 3,4-diethyl-2,5-diphenylthiophene can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.

    Reduction: Reduction of the compound can yield the corresponding tetrahydrothiophene derivative.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Lewis acids (e.g., AlCl) or strong acids (e.g., HSO).

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to sulfones or sulfoxides, while reduction results in tetrahydrothiophene derivatives.

Scientific Research Applications

    Materials Science: 3,4-diethyl-2,5-diphenylthiophene is used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Pharmaceuticals: Researchers explore its potential as a scaffold for drug design due to its unique structure.

    Industry: The compound finds applications in the synthesis of functional materials and polymers.

Mechanism of Action

The exact mechanism by which 3,4-diethyl-2,5-diphenylthiophene exerts its effects depends on its specific application. For instance, in OFETs, it acts as a charge transport material, facilitating electron or hole movement.

Comparison with Similar Compounds

3,4-diethyl-2,5-diphenylthiophene shares similarities with other thiophenes, such as 3,4-dimethyl-2,5-diphenylthiophene and 2,5-bis(4-fluorophenyl)-3,4-dimethylthiophene. its unique combination of ethyl and phenyl substituents sets it apart.

Properties

CAS No.

101306-10-9

Molecular Formula

C20H20S

Molecular Weight

292.4 g/mol

IUPAC Name

3,4-diethyl-2,5-diphenylthiophene

InChI

InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3

InChI Key

DFPDXKJFCKLSMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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